Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSSQNYUNNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(N1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most referenced laboratory synthesis for Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate involves the following key steps:
- Step 1: Alkylation of a suitable spirocyclic nitrile (such as tetrahydropyran-4-carbonitrile) with an appropriate alkyl halide (e.g., 1-bromo-2-fluoroethane).
- Step 2: Heterocyclization to form the spirocyclic core.
- Step 3: Introduction of the ethyl carboxylate group, typically via esterification or transesterification.
This approach provides access to the target molecule while allowing for modifications to improve yield and purity.
Related Synthetic Strategies
While direct literature on the exact compound is limited, analogous spirocyclic compounds (e.g., tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate) have been synthesized using a four-step method:
| Step | Starting Material / Intermediate | Key Reagents & Conditions | Product / Transformation |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one | p-methylsulfonylmethylisocyanide, potassium tert-butoxide, glycol dimethyl ether/ethanol, 0–20°C | 1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 2 | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 1-bromo-2-chloroethane, lithium diisopropylamide, toluene, 0–20°C, 13 h | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Hydrogenation (Raney nickel), methanol, 50°C, 50 psi, 6 h | Cyclization, then reaction with tert-butyl dicarbonate |
| 4 | tert-butyl-protected intermediate | Pyridinium p-toluenesulfonate, acetone/water, 70°C, 15 h | Deprotection to yield the carboxylate ester |
Note: For the ethyl ester, the final step would involve esterification with ethanol under acidic conditions or direct use of ethyl chloroformate as the esterifying agent.
Key Reaction Conditions and Optimization
| Step | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Glycol dimethyl ether/ethanol | 0–20°C | - | Alkylation/nitrile formation |
| 2 | Toluene | 0–20°C | 13 h | Alkylation with bromo-chloroethane |
| 3 | Methanol | 50°C | 6 h | Hydrogenation/cyclization |
| 4 | Acetone/water | 70°C | 15 h | Deprotection/esterification |
- Yields: For analogous spirocyclic compounds, yields per step are typically in the range of 70–90%.
- Purification: Column chromatography or recrystallization from suitable solvents is used to purify intermediates and the final product.
Alternative Approaches
Deprotection Strategies
For spirocyclic amines protected as carbamates (e.g., tert-butyl or benzyl), deprotection using acidic methanol (such as methanolic hydrogen chloride) is effective, yielding the free amine which can then be esterified.
Cyclization Approaches
Some methods employ intramolecular cyclization of haloalkyl-substituted spirocyclic nitriles, followed by reduction and esterification, to construct the azaspiro framework.
Data Table: Summary of Preparation Methods
Research Findings and Industrial Considerations
- Scalability: The use of inexpensive, commercially available starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-one) and mild reaction conditions make these methods suitable for scale-up.
- Environmental Aspects: The processes generally avoid highly toxic reagents, and hydrogenation steps can be performed under moderate pressure with standard catalysts.
- Product Quality: Final products are typically obtained as crystalline solids with high purity after chromatographic purification or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and related compounds:
Physical Properties
- Melting Points: Carboxylic acid hydrochloride (8f): 181–184°C . Methyl ester hydrochloride (9f): Not reported, but expected to be lower due to esterification.
- Solubility: Ethyl ester: Requires DMSO and heat for solubility . Carboxylic acid hydrochloride: Likely soluble in polar solvents (e.g., water, methanol) due to ionic character .
- Thermal Stability :
- tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has a predicted boiling point of 424.9±38.0°C , indicating high thermal stability .
Biological Activity
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention within medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and biomedicine.
- Molecular Formula: CHNO
- Molecular Weight: 213.27 g/mol
- CAS Number: 1272656-90-2
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Notably, it can be synthesized through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization steps to form the spiro compound .
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the vanin-1 enzyme, which is implicated in metabolic processes and inflammation .
Pharmacokinetics and Protein Binding
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound interacts with proteins, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics . The binding affinity to plasma proteins can significantly affect its bioavailability and efficacy.
Biological Assays and Case Studies
Recent studies have explored the biological effects of this compound through various in vitro assays:
- Antimicrobial Activity:
- Enzyme Inhibition:
- Toxicity Studies:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane | Spirocyclic | Higher molecular weight; different ester |
| Ethyl 2-Oxo-1-Azaspiro[4.5]Decane | Spirocyclic | Lacks oxygen in the ring; different reactivity |
| Ethyl 8-Oxa-spiro[4.5]Decane | Spirocyclic | Similar ring structure; varied substituents |
This table highlights how variations in structure can lead to differences in biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate, and how do reaction conditions affect yields?
- Methodology : The compound is typically synthesized via multistep protocols involving spirocyclization and functional group transformations. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) are hydrolyzed under acidic conditions (e.g., 35% HCl reflux for 16 hours) to yield carboxylic acid derivatives, which are further esterified . Yield optimization requires precise control of stoichiometry (e.g., Boc₂O for protection) and solvent systems (e.g., dioxane/water mixtures) .
- Data Note : A 38% yield was reported for the Boc-protected intermediate after chromatographic purification .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .
- Spill Management : Avoid aerosolization; collect spills using non-sparking tools and dispose via licensed waste services .
- Fire Hazards : Use water fog, alcohol-resistant foam, or CO₂ extinguishers. Toxic gases (e.g., CO, NOₓ) may form during combustion .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Key signals include δ 4.25–4.00 ppm (m, 1H, spirocyclic CH), 3.87–3.56 ppm (m, 5H, ether and ester protons), and 1.61–1.38 ppm (m, 11H, tert-butyl and aliphatic protons) .
- LCMS : A [M–H]⁻ peak at m/z 284.2 confirms the molecular ion .
- Elemental Analysis : Discrepancies ≤0.2% between calculated and observed C/H/N ratios validate purity .
Advanced Research Questions
Q. How can enantiomeric excess be improved in asymmetric syntheses of this spirocyclic compound?
- Methodology :
- Chiral Catalysts : Use phosphine-based catalysts (e.g., for cycloisomerization) to achieve >85% enantiomeric excess (ee), as demonstrated in related spirocyclic pyrrolidones .
- HPLC Optimization : Chiral IC columns with heptane/2-propanol (90:10) eluent resolve enantiomers (e.g., retention times: 5.7 min for minor, 6.5 min for major) .
Q. How can conflicting spectral data from different studies be reconciled?
- Methodology :
- Solvent Effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆; e.g., carbonyl proton exchange in CDCl₃ may obscure signals .
- Impurity Profiling : Use LCMS to detect byproducts (e.g., tert-butyl degradation products) that may skew integration .
- Cross-Validation : Replicate synthetic steps using literature protocols (e.g., 16-hour reflux in HCl) to isolate discrepancies caused by reaction time or temperature .
Q. What strategies mitigate low yields during Boc-protection or esterification steps?
- Methodology :
- Activation Reagents : Replace Boc₂O with DMAP (dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
- Solvent Optimization : Use THF instead of dioxane for better solubility of intermediates, reducing side reactions .
- Quenching Protocols : Acidify aqueous layers with NaHSO₄ (not HCl) to minimize ester hydrolysis during workup .
Q. How can ecological risks be assessed despite limited ecotoxicity data?
- Methodology :
- Read-Across Models : Compare with structurally similar spirocyclic amines (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) to estimate biodegradability and bioaccumulation .
- QSAR Tools : Use EPI Suite to predict log Kow (estimated 1.8–2.5) and prioritize testing for aquatic toxicity .
Key Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
